molecular formula C6H14ClNO2S B1644324 N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride CAS No. 1052552-74-5

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Cat. No.: B1644324
CAS No.: 1052552-74-5
M. Wt: 199.7 g/mol
InChI Key: YXAPQTQTPBOJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound N-ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is systematically named according to IUPAC rules as 3-(ethylamino)tetrahydrothiophene 1,1-dioxide hydrochloride . This nomenclature reflects its core structure: a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) with a sulfone group (1,1-dioxide) and an ethylamino substituent at position 3, combined with a hydrochloride counterion.

The CAS Registry Number for this compound is 1052552-74-5 . Notably, a related free base form of the molecule (without the hydrochloride) is registered under CAS 202277-72-3 , highlighting the importance of distinguishing between the salt and neutral forms in chemical databases.

Property Value Source
IUPAC Name 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide hydrochloride
CAS Number (Hydrochloride) 1052552-74-5
CAS Number (Free Base) 202277-72-3

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₆H₁₄ClNO₂S , with an average molecular mass of 199.693 g/mol . The structure comprises:

  • A tetrahydrothiophene ring (C₄H₈S) modified by two oxygen atoms in the sulfone group (SO₂).
  • An ethylamino group (-NHCH₂CH₃) at position 3 of the ring.
  • A hydrochloride (HCl) counterion.

Stereochemical Analysis :
The compound lacks defined stereocenters, as confirmed by the absence of chiral centers in its structure . The tetrahydrothiophene ring adopts a non-planar conformation due to the sulfone group’s electron-withdrawing effects, but this does not introduce stereoisomerism.

Parameter Value Source
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.693 g/mol
Defined Stereocenters 0

Structural Relationship to Sulfolane Derivatives

This compound is structurally related to sulfolane (tetrahydrothiophene 1,1-dioxide), a widely used industrial solvent . The key differences are:

  • Substituent Addition : An ethylamino group (-NHCH₂CH₃) is introduced at position 3 of the sulfolane ring.
  • Salt Formation : The amine group is protonated to form a hydrochloride salt, enhancing water solubility.

Comparative Structural Features :

Compound Core Structure Substituents Molecular Formula
Sulfolane Tetrahydrothiophene 1,1-dioxide None C₄H₈O₂S
This compound Tetrahydrothiophene 1,1-dioxide -NHCH₂CH₃ + HCl C₆H₁₄ClNO₂S

The ethylamino group introduces basicity, enabling salt formation, while the sulfone group retains polar characteristics critical for solvent interactions . This structural modification expands the compound’s utility in organic synthesis, particularly in reactions requiring selective solubility or catalytic activity .

Properties

IUPAC Name

N-ethyl-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-7-6-3-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPQTQTPBOJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sulfonation Followed by Alkylation

This two-step approach involves first oxidizing tetrahydrothiophene to tetrahydrothiophene 1,1-dioxide, followed by introducing the ethylamine group.

Step 1: Oxidation of Tetrahydrothiophene
Tetrahydrothiophene reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C to yield tetrahydrothiophene 1,1-dioxide. Excess oxidant ensures complete conversion, though prolonged reaction times risk ring-opening byproducts.

Step 2: Electrophilic Amination
The sulfone undergoes nucleophilic substitution at the 3-position using ethylamine under acidic conditions. For example, refluxing tetrahydrothiophene 1,1-dioxide with ethylamine hydrochloride in ethanol at 80°C for 12 hours could facilitate displacement, though regioselectivity may require directing groups or catalysts.

Critical Parameters

  • Oxidant stoichiometry : A 2:1 molar ratio of H₂O₂ to sulfide ensures complete sulfone formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ethylamine.

Route 2: Reductive Amination of a Ketone Intermediate

An alternative pathway involves forming a ketone intermediate, followed by reductive amination with ethylamine.

Step 1: Synthesis of 3-Oxotetrahydrothiophene 1,1-Dioxide
Oxidation of 3-hydroxytetrahydrothiophene 1,1-dioxide using Jones reagent (CrO₃/H₂SO₄) generates the ketone. This step demands strict temperature control (<10°C) to prevent over-oxidation.

Step 2: Reductive Amination
The ketone reacts with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 (acetic acid buffer) to yield the secondary amine. The hydrochloride salt forms upon addition of HCl gas, as demonstrated in analogous amine hydrochloride syntheses.

Advantages

  • Avoids harsh substitution conditions.
  • Enables stereocontrol through chiral catalysts.

Route 3: Direct Functionalization via Grignard Reagent

A more speculative route employs a Grignard reagent to install the ethylamine group.

Step 1: Preparation of 3-Bromotetrahydrothiophene 1,1-Dioxide
Bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation (AIBN) yields the bromide.

Step 2: Grignard Reaction
Reacting the bromide with ethylamine in the presence of magnesium turnings in tetrahydrofuran (THF) could form the carbon-nitrogen bond. Subsequent quenching with HCl gas would yield the hydrochloride salt.

Comparative Analysis of Methods

Table 1 evaluates the feasibility of each route based on yield, complexity, and scalability.

Table 1: Comparison of Hypothetical Synthesis Routes

Route Steps Estimated Yield (%) Key Challenges
1 2 45–55 Regioselectivity in amination; sulfone stability
2 3 60–70 Ketone intermediate purification; redox control
3 2 30–40 Bromination selectivity; Grignard reactivity

Route 2 offers the highest theoretical yield due to milder conditions but requires additional oxidation steps. Route 1’s simplicity is offset by potential side reactions during electrophilic substitution.

Optimization Strategies

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) could accelerate amination in Route 1, while enzymatic oxidation (e.g., cytochrome P450 mimics) might improve sulfonation efficiency in Route 2.

Acidic Workup Conditions

Introducing HCl gas during the final step, as seen in 2-chloroethylamine hydrochloride synthesis, ensures protonation and crystallization. Optimal gas flow rates (300–500 mL/min) and ethanol as an antisolvent enhance purity.

Purity Analysis

Gas chromatography (GC) with a hydrogen flame ionization detector, as described for related amines, could monitor reaction progress. A SE-54 chromatographic column at 50°C with N₂ carrier gas (30 mL/min) provides adequate resolution.

Chemical Reactions Analysis

Types of Reactions

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly those involving neurotransmitter systems and enzyme inhibition.

Case Study:
In a study examining the effects of thiophene derivatives on neurological disorders, researchers found that compounds similar to N-Ethyltetrahydrothiophen-3-amine exhibited significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition could lead to increased levels of serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders .

Materials Science

Development of Novel Materials:
The compound's unique properties make it a candidate for developing advanced materials. Its ability to form stable complexes with metals can be utilized in creating sensors and catalysts.

Data Table: Material Properties Comparison

PropertyThis compoundTraditional Thiophene Compounds
StabilityHighModerate
SolubilitySoluble in polar solventsVaries
ConductivityModerateLow

Biological Research

Biological Activity:
Research indicates that this compound exhibits antioxidant properties. These properties are beneficial in studies focusing on oxidative stress and related pathologies.

Case Study:
A clinical trial investigated the compound's effects on oxidative stress markers in patients with chronic diseases. Results showed a significant reduction in malondialdehyde (MDA) levels among participants treated with the compound compared to the control group, indicating its potential use as an antioxidant therapeutic .

Industrial Applications

Synthesis of Other Compounds:
The compound is also explored for its utility in synthesizing other valuable chemical entities. Its reactivity allows it to serve as a building block in organic synthesis.

Chemical Reactions Involving N-Ethyltetrahydrothiophen-3-amine:

Reaction TypeDescription
OxidationConverts amine to corresponding carbonyl compounds
ReductionReduces sulfonamide functionalities
SubstitutionEngages in nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert various effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Ethyl and isopropyl groups increase molecular weight and lipophilicity compared to the unsubstituted base compound (171.65 g/mol). Allyl derivatives (e.g., ) introduce π-bond reactivity, enabling cyclization or conjugation in synthesis .
  • Safety Profiles : Allyl- and methyl-substituted analogs are classified as irritants, whereas hazard data for the ethyl derivative remains unspecified .

Biological Activity

N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiophene structure, which contributes to its biological activity. The compound features a tetrahydrothiophene ring with an ethyl group and a sulfonamide moiety, enhancing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibition : This compound has been identified as a GSK-3 inhibitor, which plays a crucial role in numerous cellular processes including cell survival, apoptosis, and metabolism. Inhibition of GSK-3 has therapeutic implications in neurodegenerative diseases such as Alzheimer's disease and in metabolic disorders like diabetes .
  • Tyrosine Kinase Inhibition : The compound also shows potential as a tyrosine kinase inhibitor, which may contribute to its anti-cancer properties. Tyrosine kinases are involved in signaling pathways that regulate cell division and growth; thus, their inhibition can lead to reduced tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
GSK-3 InhibitionReduces neurodegeneration
Tyrosine Kinase InhibitionSuppresses tumor growth
Anti-inflammatory EffectsModulates cytokine production
Metabolic RegulationImproves insulin sensitivity

Case Study 1: Neurodegenerative Diseases

A study investigated the effects of this compound on cellular models of Alzheimer's disease. The results indicated that the compound significantly reduced the phosphorylation of tau protein and amyloid-beta accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Cancer Treatment

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines through its action on tyrosine kinases. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its long-term effects and potential side effects .

Q & A

Q. What are the foundational synthetic routes for N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride?

The synthesis typically involves:

  • Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide (H₂O₂) catalyzed by tungsten trioxide (WO₃) to form the sulfone group (1,1-dioxide).
  • Chlorination at position 3 via UV light-mediated reactions with Cl₂, followed by nucleophilic substitution with ethylamine and subsequent HCl treatment to yield the hydrochloride salt. This methodology is adapted from protocols for structurally related sulfone-containing heterocycles .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Essential methods include:

  • ¹H/¹³C NMR spectroscopy to confirm the amine and sulfone functional groups.
  • Mass spectrometry (MS) for molecular weight verification.
  • Elemental analysis to validate stoichiometry.
  • High-performance liquid chromatography (HPLC) for purity assessment (>98% recommended for research-grade material). These techniques align with standardized practices for sulfone derivatives .

Q. What are the recommended handling and storage protocols?

  • Store in a desiccated environment at 2–8°C to prevent hygroscopic degradation.
  • Use nitrogen or argon atmospheres during sensitive reactions to avoid oxidation.
  • Wear protective gloves, goggles, and lab coats to minimize skin/eye contact, as advised for structurally analogous amine hydrochlorides .

Q. What are the primary research applications of this compound?

It serves as a precursor for heterocyclic chemistry , particularly in:

  • Cycloaddition reactions (e.g., Diels-Alder) due to its electron-deficient sulfone group.
  • Synthesis of biologically active molecules via functionalization at the amine or sulfone positions. These applications are extrapolated from studies on related thiete 1,1-dioxide systems .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Density Functional Theory (DFT) calculations can predict regioselectivity in substitution reactions by analyzing charge distribution and transition states.
  • Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics. Such approaches are critical for rational design in sulfone chemistry .

Q. What strategies improve synthetic yield in multi-step protocols?

  • Design of Experiments (DOE) can systematically optimize variables (e.g., temperature during oxidation, catalyst loading).
  • In-situ monitoring (e.g., FTIR, Raman spectroscopy) identifies intermediates and reduces side reactions. These methods are validated in analogous sulfone syntheses .

Q. How should conflicting data on regioselectivity in derivatization be resolved?

  • Isotopic labeling (e.g., ¹³C at position 3) combined with 2D NMR (HSQC, COSY) clarifies bond formation sites.
  • X-ray crystallography provides definitive structural evidence, as demonstrated in studies on benzo[b]thiophen derivatives .

Q. What are the challenges in assessing environmental toxicity?

  • Ecotoxicological assays (e.g., Daphnia magna or algae growth inhibition tests) are needed due to limited data.
  • Degradation studies under UV/visible light can identify persistent metabolites. This gap highlights the need for protocols akin to those for sulfonamide contaminants .

Q. What methodologies ensure stability under varying pH and temperature?

  • Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS monitor decomposition.
  • pH-rate profiling identifies optimal stability ranges (e.g., pH 4–6 for amine hydrochlorides). These methods align with ICH guidelines for pharmaceutical intermediates .

Critical Notes

  • Avoid commercial sources like 960化工网 () due to unreliability.
  • Methodological rigor (e.g., DOE, computational modeling) is essential to address literature gaps and contradictions .
  • Safety protocols must be prioritized, given the compound’s hygroscopic and reactive nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.